molecular formula C15H17ClN4O B2958219 1-(2-chlorophenyl)-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea CAS No. 2034452-50-9

1-(2-chlorophenyl)-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea

Cat. No.: B2958219
CAS No.: 2034452-50-9
M. Wt: 304.78
InChI Key: NYUABKYFJPUZON-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea is a synthetic urea derivative characterized by a 2-chlorophenyl group linked via a urea moiety to an ethyl chain bearing a 2-cyclopropyl-substituted imidazole ring. Its molecular formula is C₁₆H₁₆ClN₅O, with a molecular weight of 341.79 g/mol. The 2-chlorophenyl group enhances lipophilicity, while the imidazole ring contributes to hydrogen-bonding capabilities, critical for target binding .

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(2-cyclopropylimidazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c16-12-3-1-2-4-13(12)19-15(21)18-8-10-20-9-7-17-14(20)11-5-6-11/h1-4,7,9,11H,5-6,8,10H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUABKYFJPUZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CN2CCNC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-chlorophenyl)-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound can be structurally represented as follows:

C13H15ClN4O Molecular Formula \text{C}_{13}\text{H}_{15}\text{Cl}\text{N}_4\text{O}\quad \text{ Molecular Formula }

Antimicrobial Activity

Research indicates that derivatives of imidazole, including compounds similar to this compound, exhibit significant antimicrobial properties. A study focusing on related imidazole derivatives reported moderate to good activity against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM for bacteria and 16.69 to 222.31 µM for fungi .

Microorganism MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

Case Studies

  • Antifungal Efficacy : A study demonstrated that a related imidazole derivative exhibited strong antifungal activity against clinical isolates of Candida species, suggesting that modifications in the structure could enhance efficacy against resistant strains .
  • Microbicidal Action : Another investigation highlighted that compounds with similar structural motifs showed potent microbicidal action against a range of microorganisms, emphasizing their utility in agricultural and pharmaceutical applications .

The biological activity of this compound is believed to be linked to its interaction with specific biological targets within microbial cells. The imidazole ring is known to interfere with enzyme functions and disrupt cell membrane integrity, which leads to cell death.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-(1-Methylbenzimidazol-2-yl)urea (Q7U)

  • Molecular Formula : C₁₅H₁₃ClN₄O
  • Key Differences: Heterocyclic Ring: Q7U substitutes the cyclopropyl-imidazole-ethyl group with a methylbenzimidazole ring. Linker: Lacks the ethyl spacer present in the target compound. Bioactivity: Benzimidazole derivatives are known for antiparasitic and anticancer activities, whereas imidazole derivatives often exhibit antifungal or antibacterial properties .
Property Target Compound Q7U
Molecular Weight 341.79 g/mol 300.75 g/mol
Hydrogen Bond Donors 2 (urea NH) 2 (urea NH)
LogP (Predicted) ~3.2 (higher lipophilicity) ~2.8

Chlorophenyl-Containing Heterocycles

CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-Dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole)

  • Structure : Combines a 2-chlorophenyl group with an indole-piperidine scaffold.
  • Bioactivity : Demonstrated synergism with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Comparison :
    • The target compound’s urea group may enhance solubility compared to CDFII’s indole core.
    • The cyclopropyl-imidazole in the target compound could reduce steric hindrance during target binding compared to CDFII’s bulky piperidine-indole system.

Triazole and Benzimidazole Derivatives

Prothioconazole Desthio (2-(1-Chlorocyclopropyl)-1-(2-Chlorophenyl)-3-(1H-1,2,4-Triazol-1-yl)-propan-2-ol)

  • Structure : Features a 2-chlorophenyl group and a triazole ring.
  • Application : Fungicidal agent targeting ergosterol biosynthesis .
  • Comparison :
    • The urea group in the target compound may offer different hydrogen-bonding patterns compared to prothioconazole’s triazole and hydroxyl groups.
    • Cyclopropyl groups in both compounds enhance metabolic stability, but the target compound’s imidazole may confer broader pH-dependent reactivity.

Research Findings and Functional Implications

Hydrogen-Bonding Patterns

The urea moiety in the target compound forms two NH hydrogen bonds, which are critical for interactions with biological targets like enzymes or receptors.

Pharmacokinetic Profiles

  • Metabolic Stability : The ethyl linker may reduce enzymatic degradation compared to CDFII’s piperidine-indole system, which is prone to oxidative metabolism .

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